![molecular formula C16H13N3O2S2 B2780826 N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide CAS No. 1207024-38-1](/img/structure/B2780826.png)
N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific molecular structure of “this compound” is not detailed in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis, structural analysis, and characterization of thiophene derivatives, including thiophene carboxamides. For example, studies have focused on the synthesis and characterization of thiophene derivatives using X-ray diffraction, spectroscopic techniques, and elemental analyses to explore their structure and properties. These studies offer insights into the molecular and electronic structures of these compounds, aiding in the understanding of their reactivity and potential applications in various fields, including materials science and pharmaceuticals (Şukriye Çakmak et al., 2022).
Antimicrobial Activity
Several studies have reported on the antimicrobial activity of thiophene derivatives. These compounds have been tested against a variety of microorganisms, demonstrating effective antibacterial and antifungal properties. The synthesis of these derivatives involves various chemical reactions, resulting in compounds that show potential as novel antimicrobial agents. This research contributes to the development of new therapeutic agents to combat infectious diseases (D. Sowmya et al., 2018).
Pharmacological Activities
Research has also been conducted on the pharmacological activities of thiophene derivatives, including their potential anti-inflammatory, analgesic, and anticancer activities. These studies involve the synthesis of various thiophene compounds and subsequent testing to evaluate their biological activities. The results indicate that thiophene derivatives can serve as promising leads for the development of new drugs with diverse pharmacological properties (François-Xavier Le Foulon et al., 2005).
Optical and Electronic Applications
Thiophene derivatives have also been investigated for their potential applications in optoelectronics and materials science. Studies have focused on the synthesis and characterization of thiophene-based dyes and compounds with enhanced nonlinear optical limiting properties. These compounds are explored for their suitability in optical communications, protecting human eyes and optical sensors, and as components in photonic or optoelectronic devices (S. Anandan et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties . They have been found to be effective against various organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .
Mode of Action
It is known that thiophene-based compounds interact with their targets to exert their effects . The interaction often involves the formation of bonds with target molecules, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biological effects and have diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Result of Action
It has been reported that some thiophene-based compounds show greater inhibitory effects against certain organisms . For instance, compound 12, a synthesized derivative, showed a greater inhibitory effect against B. subtilis, E. coli, P. vulgaris, and S. aureus .
properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZKHXWUHDRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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